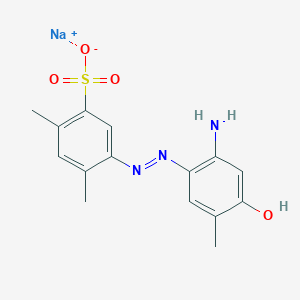
Sorafenib-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Scientific Research Applications
Sorafenib: A Multikinase Inhibitor
Sorafenib, also known as Nexavar, is an orally active multikinase inhibitor. It is primarily used in the treatment of hepatocellular carcinoma (HCC). As a bi-aryl urea, sorafenib inhibits various kinases involved in tumor cell proliferation and angiogenesis. It has shown to prolong overall survival and delay time to progression in advanced HCC patients. Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases, significantly affecting tumor cell behavior (Keating & Santoro, 2009).
Metabolic Alterations and Resistance Mechanisms
Studies have indicated the impact of sorafenib on cellular metabolism and resistance mechanisms. Research shows that sorafenib-resistant hepatocellular carcinoma cells exhibit increased glutamine metabolism, reductive glutamine carboxylation, and enhanced lipid biosynthetic pathways. This metabolic reprogramming is attributed to peroxisome proliferator–activated receptor-δ (PPARδ), suggesting PPARδ as a potential therapeutic target in sorafenib-resistant HCC (Kim et al., 2017).
Sorafenib in Combination Therapies
Sorafenib has been studied in combination with other drugs for enhanced therapeutic effects. For example, it has been combined with temozolomide in the treatment of glioblastoma multiforme, showcasing its potential beyond HCC (Hainsworth et al., 2010). Additionally, studies have investigated sorafenib's role in inducing ferroptosis, a form of regulated cell death, in cancer cells, although its effectiveness as a ferroptosis inducer varies across different tumor cell lines (Zheng et al., 2021).
Molecular and Cellular Interactions
Sorafenib's interactions at the molecular level have been explored, particularly its binding properties to c-MYC G-quadruplexes. This insight provides ideas for designing drugs with better stability and specificity (Wu et al., 2023). Furthermore, sorafenib's effect on protein glycosylation in HCC cells has been documented, offering new perspectives for anti-HCC drug design (Liu et al., 2017).
Mechanisms of Action and Resistance
Various mechanisms underlying sorafenib's action and resistance in liver cancer have been identified, such as crosstalk involving different pathways and the activation of hypoxia-inducible pathways. Understanding these mechanisms is crucial for developing individualized therapeutic strategies for HCC (Zhu et al., 2017).
properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
Appearance |
Solid powder |
synonyms |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




